2-cyclopentyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Overview
Description
2-cyclopentyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a complex organic compound characterized by its unique structural features, which include a pyrazolopyrimidine core, a pyrrolidine ring, and a cyclopentane moiety. This structure lends the compound potential utility in various scientific applications, particularly in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes
The synthesis of 2-cyclopentyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide typically involves a multi-step process:
Formation of Pyrazolopyrimidine Core: Starting with a suitable pyrazole derivative, cyclization reactions are employed to form the pyrazolopyrimidine core.
Introduction of Pyrrolidine Ring: Pyrrolidine is introduced through nucleophilic substitution or addition reactions.
Cyclopentyl Group Addition: The cyclopentyl moiety is attached via alkylation or acylation reactions.
Reaction Conditions
The reactions often require specific conditions such as:
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.
Catalysts: Acid or base catalysts like HCl, NaOH, or specialized organic catalysts.
Temperature: Ranges from room temperature to moderate heating (up to 80°C).
Industrial Production
Industrial-scale production mirrors lab-scale synthesis but employs larger reaction vessels, optimized reaction times, and scalable purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation, potentially converting secondary amines to corresponding N-oxides.
Reduction: Reduction reactions may target the pyrazolopyrimidine ring, leading to ring-opening or hydrogenation.
Substitution: Both nucleophilic and electrophilic substitution reactions are feasible due to the presence of electron-rich and electron-poor sites.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substituents: Halides, alkyl groups, and other functional groups can be introduced using halogenation agents or organometallic reagents.
Major Products
N-oxides: From oxidation reactions.
Hydrogenated Derivatives: From reduction processes.
Substituted Analogs: From substitution reactions, leading to various functionalized derivatives.
Scientific Research Applications
Chemistry
The compound serves as a key intermediate in the synthesis of other complex organic molecules, aiding in the development of new materials and catalysts.
Biology
In biological research, it acts as a probe to study enzyme interactions and metabolic pathways, given its unique structural features.
Medicine
Significantly, it exhibits potential pharmacological activity, making it a candidate for drug development. Its interactions with various biological targets can lead to novel therapeutic agents.
Industry
In the industrial sphere, it may be used in the formulation of specialty chemicals and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-cyclopentyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, impacting processes such as cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-cyclopentyl-N-(2-(4-piperidinyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
2-cyclopentyl-N-(2-(4-pyridinyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Uniqueness
What sets 2-cyclopentyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide apart is its specific combination of structural elements, which may confer distinct physicochemical properties and biological activities compared to its analogs.
There you have it—a comprehensive dive into this compound. Intrigued by anything specific here?
Properties
IUPAC Name |
2-cyclopentyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c25-16(11-14-5-1-2-6-14)19-7-10-24-18-15(12-22-24)17(20-13-21-18)23-8-3-4-9-23/h12-14H,1-11H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUQQPIKAMVBEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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